molecular formula C19H14N2S B14059937 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- CAS No. 90732-63-1

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl-

Cat. No.: B14059937
CAS No.: 90732-63-1
M. Wt: 302.4 g/mol
InChI Key: SVLOICMGJVRFED-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carbonitrile group, a methylthio group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 2-(methylthio)-4,6-diphenyl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: Similar structure but lacks the methylthio and phenyl groups.

    2-Methylthio-4,6-diphenylpyridine: Similar but lacks the carbonitrile group.

Uniqueness

The presence of both electron-withdrawing (carbonitrile) and electron-donating (methylthio) groups on the pyridine ring influences its chemical behavior, making it a versatile compound in various synthetic and research contexts .

Properties

CAS No.

90732-63-1

Molecular Formula

C19H14N2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-methylsulfanyl-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2S/c1-22-19-17(13-20)16(14-8-4-2-5-9-14)12-18(21-19)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

SVLOICMGJVRFED-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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